

# chemical structure and properties of urolithin M7

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# **Urolithin M7: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Urolithin M7** is a metabolite produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As a member of the urolithin family, which are dibenzo[b,d]pyran-6-one derivatives, **Urolithin M7** is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **Urolithin M7**, with a focus on its antioxidant and anti-inflammatory effects. Due to the limited availability of data specific to **Urolithin M7**, information from closely related urolithins, primarily Urolithin A, is included to provide a broader context for its potential mechanisms of action.

#### **Chemical Structure and Identification**

**Urolithin M7** is chemically known as 3,8,10-trihydroxy-6H-benzo[c]chromen-6-one. Its structure is characterized by a dibenzo- $\alpha$ -pyrone core with three hydroxyl groups.

Table 1: Chemical Identifiers of Urolithin M7



Identifier	Value	Reference
IUPAC Name	3,8,10-trihydroxy-6H- benzo[c]chromen-6-one	
Synonyms	3,8,10-trihydroxyurolithin	_
CAS Number	531512-26-2	_
Chemical Formula	C13H8O5	
Molecular Weight	244.20 g/mol	
SMILES	O=C1C2=CC(O)=CC(O)=C2C 3=CC=C(O)C=C3O1	_
InChI Key	AKJHSPSPAOUDFT- UHFFFAOYSA-N	<del>-</del>

# **Physicochemical Properties**

The physicochemical properties of **Urolithin M7** are crucial for understanding its pharmacokinetics and biological activity. The available data, largely based on computational predictions, are summarized below.

Table 2: Predicted Physicochemical Properties of Urolithin M7



Property	Value	Method	Reference
Melting Point	>300 °C	Predicted	
Boiling Point	583.0 ± 29.0 °C	Predicted	-
Solubility	Soluble in methanol and acetone	Experimental	
LogP	2.22	ALOGPS	-
Polar Surface Area	86.99 Ų	ALOGPS	
Hydrogen Bond Donors	3	ALOGPS	
Hydrogen Bond Acceptors	4	ALOGPS	-

# **Spectroscopic Data**

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR spectral data for **Urolithin M7** has been reported in deuterated acetonitrile (AcN-d3) and deuterated dimethyl sulfoxide (DMSO-d6)[1]. These data are crucial for the structural confirmation of the molecule.

Table 3: ¹H NMR (500 MHz) Chemical Shifts (δ, ppm) for **Urolithin M7**[1]

Proton	AcN-d3	DMSO-d6
H-1	7.98 (d, 8.8)	8.08 (d, 8.8)
H-2	6.89 (dd, 8.8, 2.5)	6.88 (dd, 8.8, 2.5)
H-4	7.02 (d, 2.5)	7.08 (d, 2.5)
H-7	6.78 (d, 2.2)	6.75 (d, 2.2)
H-9	6.60 (d, 2.2)	6.55 (d, 2.2)
J values in Hz are given in parentheses.		



#### Mass Spectrometry (MS)

The mass fragmentation pattern of urolithins is important for their identification in biological matrices. In negative ion mode ESI-MS/MS, trihydroxy urolithins like **Urolithin M7** typically show a precursor ion [M-H]<sup>-</sup> at m/z 243[1]. Further fragmentation can provide structural information.

### **Biological Activities and Mechanisms of Action**

**Urolithin M7** is reported to possess antioxidant and anti-inflammatory properties, similar to other urolithins[2]. While specific quantitative data for **Urolithin M7** is limited, the mechanisms of action are likely to overlap with those of more extensively studied urolithins like Urolithin A.

## **Antioxidant Activity**

The antioxidant activity of urolithins is attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. While specific IC50 values for **Urolithin M7** are not readily available, studies on other urolithins provide a basis for its potential activity.

Table 4: Antioxidant Activity of Urolithin A (for comparative purposes)

Assay	IC50 / EC50 (μM)	Reference
DPPH Radical Scavenging	328.21 (EC50)	[3]
ABTS Radical Scavenging	302.18 (EC50)	[3]
COX-2 Inhibition	44.04 μg/mL	[4]

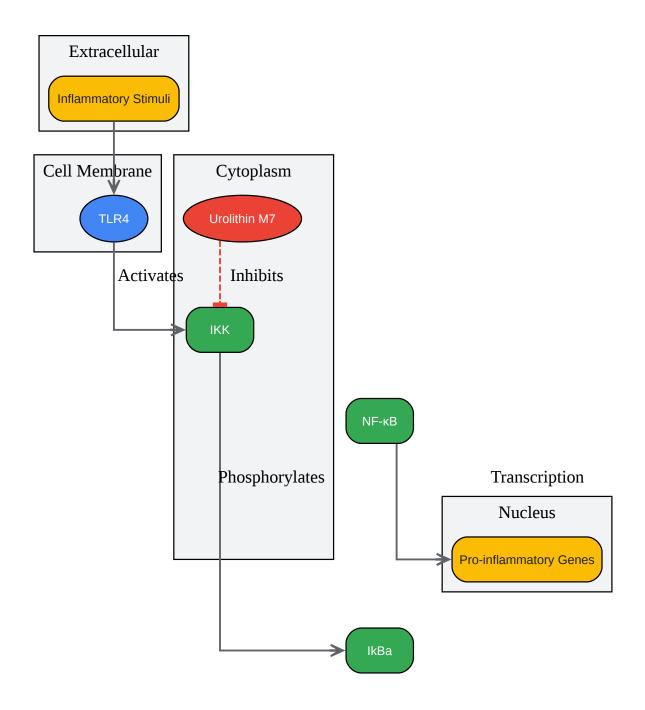
#### **Anti-inflammatory Activity**

Urolithins have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. Urolithin A has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its



inhibitory protein, IκBα. This retains NF-κB in the cytoplasm, preventing the transcription of proinflammatory genes[5]. It is plausible that **Urolithin M7** shares a similar mechanism.

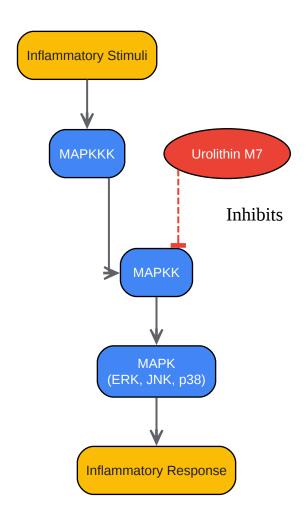


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**Figure 1:** Proposed inhibition of the NF-κB pathway by **Urolithin M7**.



The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Urolithin A has been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting the downstream inflammatory response[6]. **Urolithin M7** may act similarly to attenuate inflammation.



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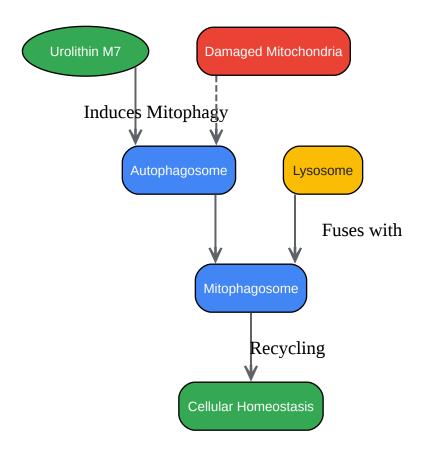
Figure 2: Proposed modulation of the MAPK pathway by Urolithin M7.

#### **Mitochondrial Function and Autophagy**

Emerging evidence suggests that urolithins, particularly Urolithin A, play a crucial role in maintaining mitochondrial health through the induction of mitophagy, a specialized form of autophagy that removes damaged mitochondria[7][8]. This process is vital for cellular homeostasis and is implicated in the prevention of age-related diseases. While direct evidence



for **Urolithin M7** is lacking, its structural similarity to Urolithin A suggests it may also influence these pathways.



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Figure 3: Proposed role of Urolithin M7 in inducing mitophagy.

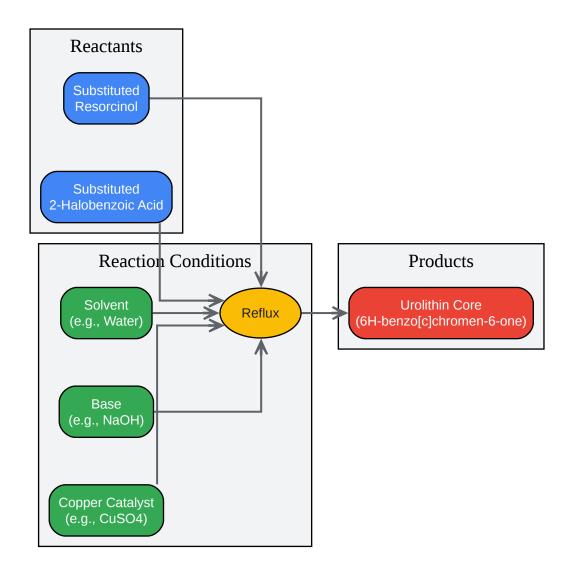
#### **Experimental Protocols**

This section outlines general methodologies for the synthesis and analysis of urolithins. Specific protocols for **Urolithin M7** may require further optimization.

# **General Synthesis of the Urolithin Core Structure**

A common method for synthesizing the 6H-benzo[c]chromen-6-one core involves the coppercatalyzed reaction of a substituted 2-halobenzoic acid with a resorcinol derivative[9].





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**Figure 4:** General workflow for the synthesis of the urolithin core.

#### Protocol Outline:

- Dissolve the substituted 2-halobenzoic acid and resorcinol derivative in an aqueous basic solution (e.g., NaOH).
- Add a copper catalyst (e.g., CuSO<sub>4</sub> solution).
- Reflux the mixture for a specified time, monitoring the reaction by TLC.
- Cool the reaction mixture and acidify to precipitate the crude product.



• Purify the product by filtration, washing, and recrystallization or column chromatography.

#### **Analytical Methods**

- Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 μm)
  [1].
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[1].
- Detection: Diode-array detector (DAD) for UV-Vis spectra or coupled to a mass spectrometer (LC-MS)[10].
- Spectrometer: 500 MHz or higher field strength for detailed structural elucidation[1].
- Solvents: Deuterated solvents such as DMSO-d6 or acetonitrile-d3 are commonly used[1].
- Experiments: ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
- Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for anti-inflammatory assays, and various cancer cell lines for cytotoxicity and apoptosis studies[11][12].
- MTT Assay for Cytotoxicity:
  - Seed cells in a 96-well plate and allow them to adhere.
  - Treat cells with varying concentrations of **Urolithin M7** for 24-48 hours.
  - Add MTT solution and incubate for 2-4 hours.
  - Add a solubilizing agent (e.g., DMSO) and measure absorbance at the appropriate wavelength[12].
- ELISA for Inflammatory Cytokines:
  - Culture cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of **Urolithin M7**.



- Collect the cell culture supernatant.
- Quantify the levels of cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions[5].
- Western Blot for Signaling Proteins:
  - Treat cells as described for the ELISA assay and lyse the cells to extract proteins.
  - Separate proteins by SDS-PAGE and transfer to a membrane.
  - Probe the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB, phospho-MAPK) and corresponding total proteins.
  - Use a secondary antibody conjugated to an enzyme for detection by chemiluminescence[5].

#### Conclusion

**Urolithin M7** is a promising natural metabolite with potential health benefits stemming from its antioxidant and anti-inflammatory properties. While research specifically on **Urolithin M7** is still in its early stages, the extensive studies on related urolithins, particularly Urolithin A, provide a strong rationale for its further investigation. This technical guide summarizes the current knowledge of **Urolithin M7**'s chemical and physical properties and outlines its likely biological activities and mechanisms of action. The provided experimental frameworks should serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing gut microbial metabolite. Further studies are warranted to establish specific quantitative biological data for **Urolithin M7** and to fully elucidate its signaling pathways and therapeutic applications.

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#### Foundational & Exploratory





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